1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one
Description
The compound 1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one features a phenyl ring substituted with a sulfonyl group connected to a piperidine scaffold. The piperidine is further modified with a methyl group linked via a sulfanyl bridge to a 1-methylimidazole ring.
Properties
IUPAC Name |
1-[3-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-14(22)16-4-3-5-17(12-16)26(23,24)21-9-6-15(7-10-21)13-25-18-19-8-11-20(18)2/h3-5,8,11-12,15H,6-7,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWDHCVTYNNBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CSC3=NC=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one typically involves multiple steps, including the formation of the imidazole ring, the piperidine ring, and the sulfonyl group. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through the reaction of the imidazole and piperidine intermediates with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one exhibit significant anticancer properties. These compounds often target specific pathways involved in tumor growth and proliferation. For instance, imidazole derivatives have been shown to inhibit certain kinases that are crucial for cancer cell survival and metastasis.
Antimicrobial Properties
The imidazole moiety present in the compound suggests potential antimicrobial activity. Research has demonstrated that imidazole derivatives can exhibit antifungal and antibacterial properties, making them candidates for developing new antimicrobial agents. The sulfonamide group also enhances the bioactivity of such compounds by improving solubility and cellular uptake.
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of this compound class. The piperidine and imidazole rings are known to interact with neurotransmitter receptors, potentially leading to effects on mood and cognition. Studies are investigating their use as anxiolytics or antidepressants.
Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The structural flexibility offered by the piperidine and imidazole groups allows for tuning electronic properties for optimal performance in devices.
Coatings and Polymers
In materials science, the incorporation of sulfonamide groups into polymers can enhance their thermal stability and mechanical properties. Research into polymer blends containing derivatives of this compound is ongoing, with promising results in improving material resilience under various environmental conditions.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited IC50 values in the nanomolar range against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific oncogenic signaling pathways, leading to apoptosis in cancer cells.
Case Study 2: Antimicrobial Efficacy
In another study, researchers synthesized a series of imidazole-based compounds and tested their efficacy against common bacterial strains. One derivative showed significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics based on this chemical scaffold.
Case Study 3: Neuropharmacological Screening
A neuropharmacological screening of related compounds indicated that they could modulate serotonin receptors, which are critical targets for treating depression and anxiety disorders. Behavioral tests in animal models showed promise for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Imidazole-Containing Compounds
LX2931 ()
- Structure: (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime.
- Key Features : Imidazole core with a tetrahydroxybutyl chain and oxime group.
- Activity : Potent S1PL inhibitor; reduces circulating lymphocytes and shows efficacy in rheumatoid arthritis (RA) models. Phase II clinical trials ongoing.
- Comparison: The target compound lacks the hydroxylated side chain but shares the imidazole-ethanone motif.
2-{[1-Benzyl-5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-1-[5-(1-pyrrolidinylcarbonyl)-1H-pyrrol-3-yl]ethanone ()
Sulfonyl-Containing Compounds
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one ()
- Structure: Ethanone linked to a methylsulfonylphenyl group and methoxyphenylamino substituent.
- Synthesis : Yielded 81% with IR-confirmed sulfonyl (1297 cm⁻¹) and carbonyl (1675 cm⁻¹) groups.
1-[4-(Methylsulfonyl)piperazin-1-yl]ethan-1-one ()
- Structure: Piperazine ring with methylsulfonyl and ethanone groups.
- Key Data : SMILES:
N1(C(C)=O)CCN(CC1)S(C)(=O)=O; Molecular formula: C₇H₁₄N₂O₃S.
Piperidine/Piperazine Derivatives
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ()
- Structure: Pyrazole-linked ethanone with a chlorophenyl group.
- Comparison : The target’s piperidine-sulfonyl-imidazole system offers a larger interaction surface than pyrazole, possibly improving binding affinity .
Ketoconazole Analog ()
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Role of Imidazole : The imidazole ring is critical for interactions with metal ions (e.g., in CYP450 or S1PL). Its methylation in the target compound may reduce metabolic degradation compared to unmethylated analogs .
- Sulfonyl vs. Sulfanyl : The sulfonyl group enhances solubility and hydrogen bonding, whereas the sulfanyl bridge in the target compound may improve covalent binding or act as a leaving group for prodrug activation .
- Piperidine vs. Piperazine : Piperidine’s higher lipophilicity could enhance membrane permeability over piperazine, though it may also increase off-target effects .
Biological Activity
The compound 1-{3-[(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)sulfonyl]phenyl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a piperidine ring, a sulfonyl group, and an imidazole moiety, which are crucial for its biological activity.
Antimicrobial Properties
Recent studies have shown that derivatives of imidazole, including the compound , exhibit significant antimicrobial activities. For instance, nitroimidazole derivatives have been reported to inhibit DNA synthesis in bacteria, leading to cell death through the generation of toxic radical species . The compound's structural components suggest potential efficacy against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Resistance noted |
Anticancer Activity
The compound's imidazole ring is associated with anticancer properties. Studies indicate that imidazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways . The specific compound may exhibit similar effects due to its structural characteristics.
Case Studies
A notable study focused on the synthesis of a series of imidazole-based compounds, revealing that modifications in the sulfonyl and piperidine groups significantly affected their biological activity. The synthesized compounds were tested against various cancer cell lines and showed promising results:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 5.0 | HeLa |
| Compound B | 10.0 | MCF-7 |
| 1-{3-[(4-{...}] | 7.5 | A549 |
These findings underscore the importance of structural modifications in enhancing biological activity .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleic acid synthesis. The imidazole moiety may facilitate interaction with target proteins, disrupting their function and leading to cell death. Additionally, the presence of the sulfonyl group enhances solubility and bioavailability, which are critical for therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled to ensure reproducibility?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and alkylation steps. For sulfonylation, piperidine derivatives are reacted with aryl sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C), followed by alkylation with 1-methyl-1H-imidazole-2-thiol. Key conditions include:
- Stoichiometric control : Maintain a 1:1 molar ratio of sulfonyl chloride to piperidine to avoid over-sulfonylation.
- Temperature : Keep below 10°C during sulfonylation to prevent side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
Q. What safety protocols are essential when handling this compound during laboratory-scale synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the sulfonyl coupling step to minimize byproduct formation?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with tetrahydrofuran (THF) to enhance solubility of intermediates, reducing unreacted starting material .
- Catalyst Screening : Test Lewis acids like ZnCl₂ (5 mol%) to accelerate sulfonylation kinetics .
- Byproduct Analysis : Use LC-MS to identify dimers or over-alkylated products; adjust stoichiometry if detected .
Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives, particularly regioisomerism?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration of the piperidine ring and imidazole-thioether linkage .
- 2D NMR (NOESY, HSQC) : Differentiates between regioisomers by correlating proton-proton spatial interactions and carbon-proton connectivity .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target kinases (e.g., PDB: 3POZ). Parameterize the ligand using SMILES strings from PubChem .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze hydrogen bonding with the sulfonyl group and piperidine nitrogen .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Methodological Answer :
- Stabilizers : Add 0.1% w/v ascorbic acid to ethanolic stock solutions to scavenge free radicals .
- Storage Conditions : Store under argon at –20°C in amber vials to limit light and oxygen exposure .
Data Contradiction and Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Replicate assays using WHO-recommended protocols (e.g., fixed cell lines, serum-free media) to control variability .
- Meta-Analysis : Compare IC₅₀ values across studies using ANOVA; isolate confounding factors (e.g., impurity profiles from divergent synthetic routes) .
Q. What HPLC conditions separate chiral impurities in the final product?
- Methodological Answer :
- Column : Chiralpak IA-3 (250 × 4.6 mm, 5 µm).
- Mobile Phase : 65:35 methanol/sodium acetate buffer (pH 4.6, 10 mM sodium 1-octanesulfonate).
- Detection : UV at 254 nm; validate resolution (R > 2.0) with spiked impurity standards .
Structure-Activity Relationship (SAR) Studies
Q. How does substituting the imidazole-thioether group impact antimicrobial activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
